molecular formula C4H8ClN3O B1463339 (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 253196-36-0

(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No. B1463339
M. Wt: 149.58 g/mol
InChI Key: DPXUYBRGYFENOX-UHFFFAOYSA-N
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Description

“(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is a chemical compound with the empirical formula C4H7N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7N3O.ClH/c1-6-11-9(14-12-6)8(10)7-2-4-13-5-3-7;/h7-8H,2-5,10H2,1H3;1H . This indicates the presence of a 1,2,4-oxadiazole ring with a methyl group at the 3-position and a methanamine group at the 5-position.


Physical And Chemical Properties Analysis

The molecular weight of “(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is 113.12 . It is a non-combustible solid . More specific physical and chemical properties such as melting point, IR spectrum, NMR data, and LC–MS data were not found in the search results.

Scientific Research Applications

Synthesis and Characterization Techniques

1,2,4-oxadiazole derivatives have been synthesized through various methods, including polyphosphoric acid condensation and reactions involving hydrazide derivatives with carboxylic acid derivatives or carbon disulfide. These compounds are characterized using techniques such as FT-IR, DSC, NMR, and mass spectrometry, which confirm their successful synthesis and provide detailed structural information (Shimoga, Shin, & Kim, 2018).

Energetic Materials

3-Methyl-1,2,4-oxadiazol derivatives have been explored for their application in the synthesis of insensitive energetic materials. These materials offer a combination of 1,2,5- and 1,2,4-oxadiazole rings, showing moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT (Yu et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives containing 1,3,4-oxadiazole have been evaluated for their corrosion inhibition properties on mild steel in acidic conditions. These derivatives form protective layers on the steel surface, indicating potential applications in materials science and engineering to enhance the durability of metals (Ammal, Prajila, & Joseph, 2018).

Chemical Reactions and Mechanisms

Research has also focused on the reaction mechanisms involving oxadiazole derivatives, including ring-fission and C–C bond cleavage reactions, providing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Jäger, Laggner, Mereiter, & Holzer, 2002).

Antimicrobial and Anticancer Activity

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds show significant activity against cancer cell lines and bacterial strains, indicating their potential as therapeutic agents (Rai et al., 2010; Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Luminescence and Optical Properties

Compounds incorporating 1,2,4-oxadiazole rings have been synthesized to explore their luminescent properties. These compounds exhibit fluorescence in the blue region and show high quantum yield, suggesting applications in materials science for the development of luminescent materials and optical devices (Mikhailov et al., 2016).

Safety And Hazards

“(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The safety information pictogram is GHS07, and the signal word is "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3-methyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-3-6-4(2-5)8-7-3;/h2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXUYBRGYFENOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672567
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

CAS RN

253196-36-0
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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